Viltolarsen

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C244H381N113O88P20 |

|---|---|

Molecular Weight |

6925 g/mol |

IUPAC Name |

1-[(2R,6S)-6-[[[(2S,6R)-2-[[[(2R,6S)-2-(2-amino-6-oxo-1H-purin-9-yl)-6-[[[(2S,6R)-2-[[[(2R,6S)-2-(2-amino-6-oxo-1H-purin-9-yl)-6-[[[(2R,6S)-2-(2-amino-6-oxo-1H-purin-9-yl)-6-[[[(2S,6R)-2-[[[(2S,6R)-2-[[[(2R,6S)-2-(2-amino-6-oxo-1H-purin-9-yl)-6-[[[(2S,6R)-2-[[[(2S,6R)-2-[[[(2S,6R)-2-[[[(2S,6R)-2-[[[(2R,6S)-2-(2-amino-6-oxo-1H-purin-9-yl)-6-[[[(2R,6S)-2-(2-amino-6-oxo-1H-purin-9-yl)-6-[[[(2R,6S)-2-(4-amino-2-oxopyrimidin-1-yl)-6-[[[(2R,6S)-2-(4-amino-2-oxopyrimidin-1-yl)-6-[[[(2S,6R)-2-[[[(2R,6S)-2-(4-amino-2-oxopyrimidin-1-yl)-6-[[[(2R,6S)-2-(4-amino-2-oxopyrimidin-1-yl)-6-(hydroxymethyl)morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]-6-(5-methyl-2,4-dioxopyrimidin-1-yl)morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]-6-(5-methyl-2,4-dioxopyrimidin-1-yl)morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]-6-(5-methyl-2,4-dioxopyrimidin-1-yl)morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]-6-(4-amino-2-oxopyrimidin-1-yl)morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]-6-(5-methyl-2,4-dioxopyrimidin-1-yl)morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]-6-(6-aminopurin-9-yl)morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]-6-(6-aminopurin-9-yl)morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]-6-(5-methyl-2,4-dioxopyrimidin-1-yl)morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]-6-(5-methyl-2,4-dioxopyrimidin-1-yl)morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]-4-[[(2S,6R)-6-(4-amino-2-oxopyrimidin-1-yl)morpholin-2-yl]methoxy-(dimethylamino)phosphoryl]morpholin-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C244H381N113O88P20/c1-140-62-343(238(378)290-213(140)359)180-94-322(447(386,298(10)11)405-110-147-60-259-61-174(425-147)337-54-48-168(245)272-232(337)372)74-153(431-180)117-412-454(393,305(24)25)325-78-157(435-183(97-325)346-65-143(4)216(362)293-241(346)381)119-414-460(399,311(36)37)331-84-163(441-189(103-331)352-134-266-197-207(352)278-226(253)284-220(197)366)125-418-457(396,308(30)31)328-80-159(437-186(100-328)349-68-146(7)219(365)296-244(349)384)121-416-462(401,313(40)41)333-87-167(445-191(105-333)354-136-268-199-209(354)280-228(255)286-222(199)368)129-424-465(404,316(46)47)336-88-165(443-194(108-336)357-139-271-202-212(357)283-231(258)289-225(202)371)127-422-459(398,310(34)35)330-81-160(438-188(102-330)351-133-265-196-204(252)261-131-263-206(196)351)122-420-458(397,309(32)33)329-82-161(439-187(101-329)350-132-264-195-203(251)260-130-262-205(195)350)123-421-463(402,314(42)43)334-85-164(442-193(106-334)356-138-270-201-211(356)282-230(257)288-224(201)370)126-419-456(395,307(28)29)327-76-155(433-185(99-327)348-67-145(6)218(364)295-243(348)383)116-411-450(389,301(16)17)320-73-152(430-178(92-320)341-58-52-172(249)276-236(341)376)114-409-453(392,304(22)23)324-77-156(434-182(96-324)345-64-142(3)215(361)292-240(345)380)118-413-455(394,306(26)27)326-79-158(436-184(98-326)347-66-144(5)217(363)294-242(347)382)120-415-461(400,312(38)39)332-86-166(444-190(104-332)353-135-267-198-208(353)279-227(254)285-221(198)367)128-423-464(403,315(44)45)335-83-162(440-192(107-335)355-137-269-200-210(355)281-229(256)287-223(200)369)124-417-451(390,302(18)19)321-71-150(428-179(93-321)342-59-53-173(250)277-237(342)377)112-407-448(387,299(12)13)318-72-151(429-177(90-318)340-57-51-171(248)275-235(340)375)113-408-452(391,303(20)21)323-75-154(432-181(95-323)344-63-141(2)214(360)291-239(344)379)115-410-449(388,300(14)15)319-70-149(427-176(91-319)339-56-50-170(247)274-234(339)374)111-406-446(385,297(8)9)317-69-148(109-358)426-175(89-317)338-55-49-169(246)273-233(338)373/h48-59,62-68,130-139,147-167,174-194,259,358H,60-61,69-129H2,1-47H3,(H2,245,272,372)(H2,246,273,373)(H2,247,274,374)(H2,248,275,375)(H2,249,276,376)(H2,250,277,377)(H2,251,260,262)(H2,252,261,263)(H,290,359,378)(H,291,360,379)(H,292,361,380)(H,293,362,381)(H,294,363,382)(H,295,364,383)(H,296,365,384)(H3,253,278,284,366)(H3,254,279,285,367)(H3,255,280,286,368)(H3,256,281,287,369)(H3,257,282,288,370)(H3,258,283,289,371)/t147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,174+,175+,176+,177+,178+,179+,180+,181+,182+,183+,184+,185+,186+,187+,188+,189+,190+,191+,192+,193+,194+,446?,447?,448?,449?,450?,451?,452?,453?,454?,455?,456?,457?,458?,459?,460?,461?,462?,463?,464?,465?/m0/s1 |

InChI Key |

ZVXLKCOOOKREJD-OERAVCCFSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2CN(C[C@H](O2)COP(=O)(N3C[C@H](O[C@H](C3)N4C=C(C(=O)NC4=O)C)COP(=O)(N5C[C@H](O[C@H](C5)N6C=NC7=C6N=C(NC7=O)N)COP(=O)(N8C[C@H](O[C@H](C8)N9C=C(C(=O)NC9=O)C)COP(=O)(N1C[C@H](O[C@H](C1)N1C=NC2=C1N=C(NC2=O)N)COP(=O)(N1C[C@H](O[C@H](C1)N1C=NC2=C1N=C(NC2=O)N)COP(=O)(N1C[C@H](O[C@H](C1)N1C=NC2=C(N=CN=C21)N)COP(=O)(N1C[C@H](O[C@H](C1)N1C=NC2=C(N=CN=C21)N)COP(=O)(N1C[C@H](O[C@H](C1)N1C=NC2=C1N=C(NC2=O)N)COP(=O)(N1C[C@H](O[C@H](C1)N1C=C(C(=O)NC1=O)C)COP(=O)(N1C[C@H](O[C@H](C1)N1C=CC(=NC1=O)N)COP(=O)(N1C[C@H](O[C@H](C1)N1C=C(C(=O)NC1=O)C)COP(=O)(N1C[C@H](O[C@H](C1)N1C=C(C(=O)NC1=O)C)COP(=O)(N1C[C@H](O[C@H](C1)N1C=NC2=C1N=C(NC2=O)N)COP(=O)(N1C[C@H](O[C@H](C1)N1C=NC2=C1N=C(NC2=O)N)COP(=O)(N1C[C@H](O[C@H](C1)N1C=CC(=NC1=O)N)COP(=O)(N1C[C@H](O[C@H](C1)N1C=CC(=NC1=O)N)COP(=O)(N1C[C@H](O[C@H](C1)N1C=C(C(=O)NC1=O)C)COP(=O)(N1C[C@H](O[C@H](C1)N1C=CC(=NC1=O)N)COP(=O)(N1C[C@H](O[C@H](C1)N1C=CC(=NC1=O)N)CO)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)P(=O)(N(C)C)OC[C@@H]1CNC[C@@H](O1)N1C=CC(=NC1=O)N |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CN(CC(O2)COP(=O)(N3CC(OC(C3)N4C=C(C(=O)NC4=O)C)COP(=O)(N5CC(OC(C5)N6C=NC7=C6N=C(NC7=O)N)COP(=O)(N8CC(OC(C8)N9C=C(C(=O)NC9=O)C)COP(=O)(N1CC(OC(C1)N1C=NC2=C1N=C(NC2=O)N)COP(=O)(N1CC(OC(C1)N1C=NC2=C1N=C(NC2=O)N)COP(=O)(N1CC(OC(C1)N1C=NC2=C(N=CN=C21)N)COP(=O)(N1CC(OC(C1)N1C=NC2=C(N=CN=C21)N)COP(=O)(N1CC(OC(C1)N1C=NC2=C1N=C(NC2=O)N)COP(=O)(N1CC(OC(C1)N1C=C(C(=O)NC1=O)C)COP(=O)(N1CC(OC(C1)N1C=CC(=NC1=O)N)COP(=O)(N1CC(OC(C1)N1C=C(C(=O)NC1=O)C)COP(=O)(N1CC(OC(C1)N1C=C(C(=O)NC1=O)C)COP(=O)(N1CC(OC(C1)N1C=NC2=C1N=C(NC2=O)N)COP(=O)(N1CC(OC(C1)N1C=NC2=C1N=C(NC2=O)N)COP(=O)(N1CC(OC(C1)N1C=CC(=NC1=O)N)COP(=O)(N1CC(OC(C1)N1C=CC(=NC1=O)N)COP(=O)(N1CC(OC(C1)N1C=C(C(=O)NC1=O)C)COP(=O)(N1CC(OC(C1)N1C=CC(=NC1=O)N)COP(=O)(N1CC(OC(C1)N1C=CC(=NC1=O)N)CO)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)P(=O)(N(C)C)OCC1CNCC(O1)N1C=CC(=NC1=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Viltolarsen Phosphorodiamidate Morpholino Oligomer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viltolarsen, marketed under the brand name Viltepso®, is an antisense phosphorodiamidate morpholino oligomer (PMO) designed for the treatment of Duchenne muscular dystrophy (DMD) in patients with specific mutations amenable to exon 53 skipping. DMD is a severe, X-linked recessive genetic disorder characterized by the absence of functional dystrophin protein, leading to progressive muscle degeneration. This compound's mechanism of action involves binding to exon 53 of the dystrophin pre-messenger RNA (pre-mRNA), causing it to be excluded during the splicing process. This restores the reading frame of the dystrophin mRNA, enabling the production of a truncated but functional dystrophin protein. This guide provides a detailed overview of the core technical aspects of this compound, including its chemical structure, mechanism of action, clinical efficacy, and the experimental protocols used in its evaluation.

Core Structure and Chemical Properties

This compound is a synthetic antisense oligonucleotide belonging to the phosphorodiamidate morpholino oligomer (PMO) class. This chemical architecture confers several advantageous properties for an antisense therapeutic. Unlike natural nucleic acids, PMOs feature a six-membered morpholino ring in place of the five-membered ribofuranosyl ring and uncharged phosphorodiamidate linkages instead of the negatively charged phosphodiester backbone. These modifications render this compound resistant to degradation by endo- and exonucleases, thereby increasing its stability and bioavailability in biological systems.[1][2]

The specific nucleotide sequence of this compound is CCTCCGGTTCTGAAGGTGTTC.[3] This 21-nucleotide sequence is complementary to a region within exon 53 of the human DMD gene, allowing for specific binding to the pre-mRNA transcript.[4][5]

Mechanism of Action: Exon 53 Skipping

The primary therapeutic action of this compound is to induce the skipping of exon 53 in the dystrophin pre-mRNA during the splicing process. In patients with certain deletions in the DMD gene, the absence of one or more exons disrupts the translational reading frame, leading to a premature stop codon and the absence of functional dystrophin protein.

By binding to a specific sequence on exon 53, this compound sterically hinders the binding of splicing factors. This interference causes the cellular splicing machinery to recognize exon 53 as an intron, leading to its exclusion from the mature mRNA transcript.[5][6] The removal of exon 53 can restore the reading frame of the dystrophin mRNA, allowing for the translation of a shorter, yet partially functional, dystrophin protein.[3][5][6] This truncated protein is similar to the dystrophin found in individuals with the less severe Becker muscular dystrophy (BMD).

References

- 1. neurology.org [neurology.org]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. THE 6-MINUTE WALK TEST AND OTHER ENDPOINTS IN DUCHENNE MUSCULAR DYSTROPHY: LONGITUDINAL NATURAL HISTORY OBSERVATIONS OVER 48 WEEKS FROM A MULTICENTER STUDY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. neurologylive.com [neurologylive.com]

- 6. pnas.org [pnas.org]

Viltolarsen for Inducing Exon 53 Skipping in Duchenne Muscular Dystrophy: A Technical Guide

Introduction

Duchenne muscular dystrophy (DMD) is a severe, X-linked recessive neuromuscular disorder characterized by progressive muscle degeneration.[1] It is caused by mutations in the DMD gene that prevent the production of functional dystrophin, a critical protein for maintaining muscle fiber integrity.[1][2][3] One therapeutic strategy, known as exon skipping, utilizes antisense oligonucleotides (AONs) to modulate the splicing of the dystrophin pre-messenger RNA (pre-mRNA). This process can restore the reading frame, leading to the production of a truncated, yet partially functional dystrophin protein, akin to that found in the milder Becker muscular dystrophy (BMD).[1][4]

Viltolarsen (brand name VILTEPSO®) is a phosphorodiamidate morpholino oligomer (PMO), a type of AON, specifically designed to induce the skipping of exon 53 in the DMD gene.[1][5] This therapy is applicable to approximately 8-10% of the DMD patient population whose specific genetic mutations are amenable to this skipping.[1][5][6] this compound received accelerated approval from the U.S. Food and Drug Administration (FDA) in August 2020 and was approved in Japan in March 2020, based on clinical data demonstrating its ability to increase dystrophin production.[1][7][8][9]

Core Mechanism of Action

In patients with specific deletions (e.g., deletions of exons 45-52, 47-52, 48-52, 49-52, or 50-52), the joining of the preceding exon to exon 53 disrupts the translational reading frame.[1][4] This leads to a premature stop codon and the absence of functional dystrophin.

This compound is a 21-nucleotide antisense sequence that binds with high specificity to a target region within exon 53 of the dystrophin pre-mRNA.[10] This binding physically obstructs the splicing machinery from recognizing and including exon 53 in the mature mRNA.[1][11][12] By forcing the splicing process to "skip" over exon 53 and join the preceding exon directly to exon 54, the correct reading frame is restored.[1][13] The resulting in-frame mRNA is then translated into a shortened but functional dystrophin protein, which can localize to the muscle cell membrane (sarcolemma) and restore some of its crucial structural function.[1]

Quantitative Efficacy Data from Clinical Studies

This compound has been evaluated in multiple clinical trials, demonstrating its ability to increase dystrophin protein levels and showing supportive evidence of clinical benefit. The primary data comes from a Phase 2, two-period, dose-finding study (NCT02740972) and its long-term extension (NCT03167255).[2][14][15]

Table 1: Dystrophin Protein Restoration in DMD Patients (Phase 2 Study)

Data from muscle biopsies after 20-24 weeks of intravenous this compound administration.

| Parameter | Low-Dose Cohort (40 mg/kg/wk) | High-Dose Cohort (80 mg/kg/wk) | Reference |

| N | 8 | 8 | [16] |

| Mean Baseline Dystrophin (% of normal) | 0.3% | 0.6% | [14] |

| Mean Post-Treatment Dystrophin (% of normal) | 5.7% (Range: 3.2-10.3%) | 5.9% (Range: 1.1-14.4%) | [17][18][19] |

| Mean Change from Baseline | +5.4% (p < 0.001) | +5.3% (p = 0.012) | [14][19] |

| Patients with Dystrophin >3% of normal | 88% (14 of 16 total patients) | 88% (14 of 16 total patients) | [14][16][20] |

Table 2: Clinical Motor Function Outcomes vs. Historical Control

Comparison of this compound-treated participants (N=16) with an age- and treatment-matched historical control group (CINRG DNHS, N=65).[17][19]

| Timed Function Test | This compound Group (Mean Change from Baseline) | Historical Control Group (Mean Change from Baseline) | Timepoint | Reference |

| Time to Stand from Supine (seconds) | -0.19 s | +0.66 s | Week 25 | [17] |

| Time to Run/Walk 10m (m/s) | +0.23 m/s | -0.04 m/s | Week 25 | [17] |

| Time to Stand from Supine (seconds) | Stabilization | Decline | Through Week 109 | [15][21] |

| Time to Run/Walk 10m (seconds) | Stabilization | Decline | Through Week 109 | [15][21] |

Long-term extension studies of over 4 years have shown that this compound-treated patients demonstrated a stabilization of motor function over the first two years and a significant slowing of disease progression in the subsequent two years compared to the declining trajectory of the historical control group.[2][3][22]

Experimental Protocols

The evaluation of this compound's efficacy relies on a series of well-established molecular and cellular biology techniques performed on patient muscle biopsies.

Quantification of Exon 53 Skipping by RT-PCR

This method quantifies the percentage of dystrophin mRNA transcripts from which exon 53 has been successfully skipped.

-

RNA Extraction: Total RNA is isolated from frozen muscle biopsy tissue using a standard commercially available kit (e.g., RNeasy Mini Kit).[23] RNA concentration and purity are assessed via spectrophotometry.

-

Reverse Transcription (RT): The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme (e.g., SuperScript IV First-Strand Synthesis System).[23]

-

Polymerase Chain Reaction (PCR): A nested or quantitative real-time PCR (qRT-PCR) approach is employed.[23][24][25]

-

Primer Design: Primers are designed to anneal to exons flanking exon 53 (e.g., forward primer in exon 44 or 49 and reverse primer in exon 54).[13][23]

-

Amplification: The PCR reaction amplifies the cDNA region between the primers. This results in two products: a larger "un-skipped" band containing exon 53 and a smaller "skipped" band lacking exon 53.

-

-

Quantification: The products are separated by gel electrophoresis.[23] The intensity of the bands is measured using densitometry software. The exon skipping efficiency is calculated as: (Intensity of Skipped Band) / (Intensity of Skipped Band + Intensity of Un-skipped Band) x 100. For qRT-PCR, specific probes targeting the skipped and un-skipped junctions can be used for more precise quantification.[24][25]

Quantification of Dystrophin Protein by Western Blot

Western blotting is used to determine the quantity of dystrophin protein produced relative to a normal control.[26][27]

-

Protein Extraction: Muscle tissue is homogenized in a lysis buffer to extract total protein.[28] The total protein concentration is determined using a standard assay (e.g., BCA assay).

-

Gel Electrophoresis: A specific amount of total protein (e.g., 25 µg) is loaded onto a low-percentage Tris-acetate polyacrylamide gel to resolve large proteins like dystrophin.[28] A healthy muscle sample is run as a positive control and calibrator.

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunodetection:

-

The membrane is blocked to prevent non-specific antibody binding.

-

It is then incubated with a primary antibody specific to dystrophin (e.g., NCL-DYS1 or NCL-DYS2).

-

A second primary antibody against a loading control protein (e.g., α-actinin or myosin heavy chain) is used for normalization.[28]

-

The membrane is washed and incubated with enzyme-linked secondary antibodies that bind to the primary antibodies.

-

-

Quantification: A chemiluminescent substrate is added, and the light emitted from each band is captured by an imaging system. The intensity of the dystrophin band is normalized to the loading control and expressed as a percentage of the dystrophin level in the healthy control sample.[28]

Dystrophin Localization by Immunohistochemistry (IHC) / Immunofluorescence (IF)

IHC/IF is critical for confirming that the restored dystrophin protein is correctly localized to the sarcolemma, which is essential for its function.[29][30]

-

Sample Preparation: The muscle biopsy is rapidly frozen in isopentane cooled by liquid nitrogen.[30] Thin sections (e.g., 10 µm) are cut using a cryostat and mounted on glass slides.

-

Antibody Staining:

-

The sections are incubated with a primary antibody against dystrophin (e.g., DYS2, targeting the C-terminus).[30][31]

-

Often, a co-stain is performed with an antibody for another sarcolemmal protein, such as β-spectrin, to confirm membrane integrity in dystrophin-negative fibers.[26][31]

-

After washing, the sections are incubated with fluorescently-labeled secondary antibodies that bind to the primary antibodies.

-

-

Imaging and Analysis: The sections are viewed under a fluorescence microscope. The presence of a clear, continuous signal at the periphery of the muscle fibers indicates correct sarcolemmal localization of dystrophin. Quantitative methods, often using specialized software, can measure the fluorescence intensity at the sarcolemma to provide another measure of dystrophin levels.[26][27][32]

Conclusion and Logical Pathway to Clinical Benefit

This compound represents a significant advancement in the targeted treatment of Duchenne muscular dystrophy for patients with mutations amenable to exon 53 skipping. Its mechanism of action directly addresses the underlying genetic defect by restoring the reading frame of the dystrophin gene. Rigorous experimental evaluation has demonstrated its ability to induce the production of a truncated, correctly localized dystrophin protein. Clinical data show that this increase in dystrophin is associated with a stabilization and slowing of the decline in motor function, offering a valuable therapeutic option for this patient population.

References

- 1. Pharmacological Profile of this compound for the Treatment of Duchenne Muscular Dystrophy: A Japanese Experience - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy and Safety of this compound in Boys With Duchenne Muscular Dystrophy: Results From the Phase 2, Open-Label, 4-Year Extension Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. content.iospress.com [content.iospress.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound: From Preclinical Studies to FDA Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmafile.com [pharmafile.com]

- 7. neurologylive.com [neurologylive.com]

- 8. pmlive.com [pmlive.com]

- 9. NS Pharma Shares Preliminary Results of this compound (NS-065 / NCNP-01) Phase 3 Clinical Trial (RACER53 Study) [prnewswire.com]

- 10. researchgate.net [researchgate.net]

- 11. drugs.com [drugs.com]

- 12. What is the therapeutic class of this compound? [synapse.patsnap.com]

- 13. Characterizing Exon Skipping Efficiency in DMD Patient Samples in Clinical Trials of Antisense Oligonucleotides [jove.com]

- 14. worldduchenne.org [worldduchenne.org]

- 15. Long-Term Functional Efficacy and Safety of this compound in Patients with Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. musculardystrophynews.com [musculardystrophynews.com]

- 17. ovid.com [ovid.com]

- 18. neurologylive.com [neurologylive.com]

- 19. Safety, Tolerability, and Efficacy of this compound in Boys With Duchenne Muscular Dystrophy Amenable to Exon 53 Skipping: A Phase 2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 20. NS Pharma Announces Positive Results from Phase 2 Study of this compound in DMD - Quest | Muscular Dystrophy Association [mdaquest.org]

- 21. researchgate.net [researchgate.net]

- 22. Efficacy and Safety of this compound in Boys With Duchenne Muscular Dystrophy: Results From the Phase 2, Open-Label, 4-Year Extension Study - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Evaluation of Exon Skipping and Dystrophin Restoration in In Vitro Models of Duchenne Muscular Dystrophy - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Exon skipping quantification by real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. neurology.org [neurology.org]

- 27. Dystrophin quantification: Biological and translational research implications - PMC [pmc.ncbi.nlm.nih.gov]

- 28. device.report [device.report]

- 29. A novel high-throughput immunofluorescence analysis method for quantifying dystrophin intensity in entire transverse sections of Duchenne muscular dystrophy muscle biopsy samples - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Immunohistochemistry of sarcolemmal membrane-associated proteins in formalin-fixed and paraffin-embedded skeletal muscle tissue: a promising tool for the diagnostic evaluation of common muscular dystrophies - PMC [pmc.ncbi.nlm.nih.gov]

- 31. cabidigitallibrary.org [cabidigitallibrary.org]

- 32. Innovative Computerized Dystrophin Quantification Method Based on Spectral Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Research on Viltolarsen for Duchenne Muscular Dystrophy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research and development of Viltolarsen (formerly NS-065/NCNP-01), a phosphorodiamidate morpholino oligonucleotide designed for the treatment of Duchenne muscular dystrophy (DMD) in patients with mutations amenable to exon 53 skipping. This document synthesizes key preclinical findings, focusing on the mechanism of action, in vitro efficacy, and nonclinical safety evaluations that formed the basis for its clinical development.

Introduction

Duchenne muscular dystrophy is a fatal X-linked recessive genetic disorder characterized by the absence of functional dystrophin protein, leading to progressive muscle degeneration and weakness.[1] this compound is an antisense oligonucleotide that induces the skipping of exon 53 in the dystrophin pre-mRNA, which can restore the reading frame for a subset of DMD mutations, leading to the production of a truncated but functional dystrophin protein.[1][2] This approach aims to convert the severe DMD phenotype into a milder, Becker-like muscular dystrophy phenotype. Preclinical development, including foundational studies in DMD patient-derived cells and animal models, was pivotal in establishing the proof-of-concept and safety profile of this compound before its entry into human trials.[1]

Mechanism of Action: Exon 53 Skipping

This compound is a 21-mer phosphorodiamidate morpholino oligomer (PMO) specifically designed to bind to a target sequence on exon 53 of the human dystrophin pre-mRNA.[2] This binding sterically hinders the splicing machinery from recognizing and including exon 53 in the mature mRNA transcript.[3] For patients with specific out-of-frame deletions (e.g., deletions of exons 45-52 or 48-52), the removal of exon 53 restores the translational reading frame, allowing for the synthesis of an internally truncated, yet partially functional, dystrophin protein.[2][4]

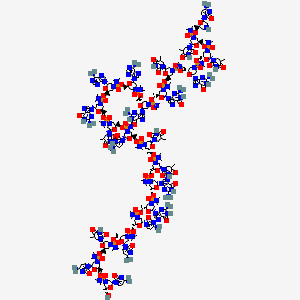

Figure 1: Mechanism of this compound-mediated exon 53 skipping.

Preclinical Efficacy

In Vitro Studies

The efficacy of this compound was extensively evaluated in in vitro models using DMD patient-derived cells. These studies were crucial for confirming dose-dependent exon skipping and subsequent dystrophin protein restoration.

Table 1: Summary of In Vitro Efficacy of this compound in DMD Patient-Derived Myotubes

| Cell Line (Exon Deletion) | This compound Concentration | Outcome Measure | Result | Reference |

| Patient A (del 45-52) | 0 - 10 µmol/L | Exon 53 Skipping Efficiency | EC₅₀ = 0.63 µmol/L | [5] |

| Patient B (del 48-52) | 0 - 10 µmol/L | Exon 53 Skipping Efficiency | EC₅₀ = 2.3 µmol/L | [5] |

| Patient A (del 45-52) | 10 µmol/L (single transfection) | Exon 53 Skipping Efficiency (at 1 week) | 82.7% | [4] |

| Patient A (del 45-52) | 10 µmol/L (single transfection) | Exon 53 Skipping Efficiency (at 2 weeks) | 75.6% | [4] |

| Patient A (del 45-52) | 10 µmol/L (two transfections) | Exon 53 Skipping Efficiency (at 2 weeks) | 89.4% | [4] |

| Patient B (del 48-52) | 10 µmol/L (single transfection) | Exon 53 Skipping Efficiency (at 1 week) | 91.5% | [4] |

| Patient B (del 48-52) | 10 µmol/L (single transfection) | Exon 53 Skipping Efficiency (at 2 weeks) | 89.6% | [4] |

| Patient B (del 48-52) | 10 µmol/L (two transfections) | Exon 53 Skipping Efficiency (at 2 weeks) | 93.1% | [4] |

| Patient B (del 48-52) | 10 µmol/L | Dystrophin Protein Expression (at 3 days) | Detected (vs. undetectable in untreated) | [5] |

EC₅₀ (Half maximal effective concentration) refers to the concentration of this compound that induces 50% of the maximum exon skipping effect.

In Vivo Studies

While specific quantitative data from in vivo studies in animal models like the mdx mouse or the DMD dog model are not extensively detailed in publicly available literature, the development of this compound was based on successful preclinical studies in a DMD dog model.[1] Furthermore, in vivo assessment of exon 53 skipping was confirmed in cynomolgus monkeys during toxicology studies.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of preclinical findings. Below are summarized protocols for key assays used in the evaluation of this compound.

Figure 2: General experimental workflow for in vitro evaluation.

In Vitro Transfection of this compound

-

Cell Culture: DMD patient-derived fibroblasts are transduced with the MyoD gene to induce differentiation into myoblasts, which are then further differentiated into myotubes to ensure expression of the dystrophin gene.[5]

-

Transfection: this compound (PMO) is delivered into the myotubes. Due to the neutral charge of PMOs, a delivery agent is required. Studies for NS-065/NCNP-01 utilized Endo-Porter.[5]

-

Procedure:

-

Plate MyoD-transduced myoblasts and culture until they reach confluence.

-

Induce differentiation into myotubes by switching to a low-serum differentiation medium.

-

Prepare the this compound-Endo-Porter complex according to the manufacturer's protocol at desired final concentrations (e.g., 0 to 10 µmol/L).[5]

-

Add the complex to the myotube cultures.

-

Incubate for the specified duration (e.g., 3 days to 2 weeks). For longer-term experiments, a second transfection may be performed.[4]

-

Harvest cells for RNA and protein extraction at the end of the incubation period.

-

RT-PCR for Exon Skipping Quantification

-

Objective: To quantify the percentage of dystrophin mRNA transcripts that have successfully skipped exon 53.

-

Protocol:

-

RNA Extraction: Isolate total RNA from treated and untreated control cells using a standard method (e.g., TRIzol reagent).

-

cDNA Synthesis: Perform reverse transcription using random hexamer primers to convert the extracted RNA into complementary DNA (cDNA).

-

PCR Amplification:

-

Design primers flanking exon 53 (e.g., in exon 51 and exon 55) to amplify the region of interest.

-

Perform PCR amplification. This will generate two potential products: a full-length amplicon (including exon 53) and a shorter amplicon (lacking exon 53).

-

-

Quantification:

-

Separate the PCR products using gel electrophoresis (e.g., Agilent Bioanalyzer or Experion automated electrophoresis).[3]

-

Measure the intensity of the bands corresponding to the full-length and skipped products.

-

Calculate the percentage of exon skipping using the formula: (Intensity of skipped band) / (Intensity of skipped band + Intensity of full-length band) x 100.[3]

-

-

Western Blot for Dystrophin Quantification

-

Objective: To detect and quantify the amount of restored dystrophin protein.

-

Protocol:

-

Protein Extraction: Lyse harvested cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to obtain total protein lysate.

-

Protein Quantification: Determine the total protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

Gel Electrophoresis: Separate 25-30 µg of total protein per lane on a large-format 3-8% Tris-Acetate SDS-PAGE gel to resolve the high molecular weight dystrophin protein. Include a dilution series of a healthy control sample to create a standard curve.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1-2 hours.

-

Incubate with a primary antibody against dystrophin (e.g., NCL-DYS1 or Abcam ab15277) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Incubate with a primary antibody for a loading control (e.g., α-actinin or myosin heavy chain) to normalize the dystrophin signal.[2]

-

-

Detection and Quantification:

-

Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the dystrophin signal to the loading control and express the result as a percentage of the normal dystrophin level determined from the standard curve.

-

-

Nonclinical Safety and Toxicology

Toxicology studies are essential to determine a safe starting dose for clinical trials. For this compound, these were conducted in mice and, more relevantly due to pharmacological activity, in cynomolgus monkeys.

Table 2: Summary of this compound Toxicology Studies in Cynomolgus Monkeys

| Study Duration | Dosing Regimen | Doses Administered | Key Findings | NOAEL | Reference |

| Single Dose | Single IV injection | 600 mg/kg | Vacuolation in the epithelium of the proximal renal tubule. | N/A | [6] |

| 39 Weeks | Weekly IV injection | 0, 10, 60, 360 mg/kg | Primary drug-related toxicity observed in the kidney (tubule vacuolation and degeneration). | 60 mg/kg | [6] |

NOAEL (No-Observed-Adverse-Effect Level) is the highest dose at which there was no statistically or biologically significant increase in the frequency or severity of adverse effects.

The primary target organ for toxicity was identified as the kidney, a finding consistent with other antisense oligonucleotides.[6] These nonclinical studies established a safety margin and supported the proposed doses for human clinical trials.

Conclusion

The preclinical data for this compound provided a strong foundation for its clinical development. In vitro studies using DMD patient-derived cells demonstrated a clear, dose-dependent mechanism of action, resulting in efficient exon 53 skipping and the restoration of dystrophin protein. Nonclinical toxicology studies in cynomolgus monkeys identified a predictable safety profile and established a No-Observed-Adverse-Effect Level, enabling the transition into clinical trials. These comprehensive preclinical evaluations were instrumental in the successful progression of this compound as a targeted therapy for a specific subset of the Duchenne muscular dystrophy population.

References

- 1. This compound: From Preclinical Studies to FDA Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Safety, Tolerability, and Efficacy of this compound in Boys With Duchenne Muscular Dystrophy Amenable to Exon 53 Skipping: A Phase 2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. accessdata.fda.gov [accessdata.fda.gov]

Viltolarsen's role in restoring functional dystrophin

An In-depth Technical Guide to Viltolarsen's Role in Restoring Functional Dystrophin

Introduction

Duchenne muscular dystrophy (DMD) is a severe, X-linked recessive genetic disorder characterized by progressive muscle degeneration and weakness.[1][2] The underlying cause of DMD is a mutation in the DMD gene, which prevents the production of functional dystrophin protein.[1][2] Dystrophin is a critical protein that provides structural integrity to muscle fibers; its absence leads to muscle damage, loss of ambulation, and eventual cardiorespiratory failure.[1][3] this compound (brand name VILTEPSO®) is an antisense oligonucleotide therapeutic designed to address the genetic cause of DMD in a specific subset of patients.[4][5] It is indicated for the treatment of DMD patients who have a confirmed mutation of the DMD gene that is amenable to exon 53 skipping, which accounts for approximately 8-10% of DMD cases.[4][6][7] This guide provides a detailed technical overview of this compound's mechanism of action, the quantitative evidence of its efficacy in restoring dystrophin, and the experimental protocols used for its evaluation.

Core Mechanism of Action: Exon Skipping

This compound operates through a mechanism known as exon skipping.[1] It is a phosphorodiamidate morpholino oligomer (PMO), a synthetic antisense oligonucleotide designed to bind to a specific sequence on the pre-messenger RNA (pre-mRNA) of the dystrophin gene.[3][4]

In patients with specific deletions (e.g., deletion of exons 45-52), the sequence of the remaining exons in the dystrophin mRNA transcript is disrupted. This "out-of-frame" mutation leads to a premature stop codon, halting the translation process and preventing the synthesis of a functional dystrophin protein.[8]

This compound is designed to bind to exon 53 of the dystrophin pre-mRNA.[1] This binding action "masks" exon 53 from the cellular splicing machinery.[1][7] Consequently, during the processing of pre-mRNA into mature mRNA, exon 53 is excluded, or "skipped."[1] The removal of exon 53 allows the remaining exons to join together in a way that restores the correct reading frame.[1][8] This corrected mRNA transcript can then be translated into a truncated, but still functional, dystrophin protein.[1][8] This resulting protein, similar to the dystrophin found in the milder form of the disease, Becker muscular dystrophy (BMD), can partially restore muscle function and slow disease progression.[3][8]

Caption: this compound's mechanism of action to restore the dystrophin reading frame.

Quantitative Data on Dystrophin Restoration

Clinical trials have demonstrated this compound's ability to significantly increase dystrophin protein levels in treated patients. The primary evidence comes from a Phase 2 study (NCT02740972) involving 16 boys with DMD amenable to exon 53 skipping.[6][9]

Table 1: Dystrophin Protein Levels After 20-24 Weeks of this compound Treatment

| Parameter | Low Dose (40 mg/kg/wk) | High Dose (80 mg/kg/wk) |

| Mean Baseline Dystrophin (% of Normal) | 0.3% | 0.6% |

| Mean Post-Treatment Dystrophin (% of Normal) | 5.7%[10][11] | 5.9%[10][11] |

| Range of Post-Treatment Dystrophin (% of Normal) | 3.2% - 10.3%[11] | 1.1% - 14.4%[9][11] |

| Statistical Significance (vs. Baseline) | p < 0.001[10] | p = 0.012[10] |

Data sourced from a Phase 2 clinical trial published in JAMA Neurology.[9][10]

Table 2: Dystrophin-Positive Fibers and Patient Response

| Parameter | Result |

| Patients with >3% of Normal Dystrophin Levels | 88% (14 out of 16)[6][12][13] |

| Patients Showing Increased Dystrophin Levels | 100% (16 out of 16)[12][14] |

| Dystrophin-Positive Myofibers | Significant increase in both dose groups, with a greater increase in the high-dose group.[6][9] |

These results indicate a robust and consistent drug-induced production of dystrophin protein.

Experimental Protocols for Dystrophin Quantification

The quantification of dystrophin restoration in clinical trials relies on a multi-faceted approach using muscle biopsy samples. The primary methods are Western blotting and immunofluorescence, supported by mass spectrometry and RT-PCR.[14]

General Experimental Workflow

The evaluation process begins with the collection of muscle biopsies from patients before and after the treatment period. These samples are then processed for various analyses to quantify changes in dystrophin at the mRNA and protein levels.

Caption: Workflow for the analysis of dystrophin restoration from muscle biopsies.

Detailed Methodologies

1. Western Blotting for Dystrophin Quantification Western blotting is a key technique used to measure the amount of dystrophin protein.[15]

-

Protein Extraction: Total protein is extracted from frozen muscle biopsy samples using a lysis buffer.

-

Quantification: The total protein concentration of the lysate is determined. A standardized amount of total protein (e.g., 25 µg) is loaded per lane.[16]

-

Electrophoresis: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a low-percentage Tris-acetate gel, which is suitable for large proteins like dystrophin.[16][17]

-

Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to dystrophin. Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that enables detection.

-

Detection and Analysis: The signal is detected using a chemiluminescent substrate. The intensity of the dystrophin band is quantified using densitometry software.[16] Results are often normalized to a loading control protein (like α-actinin) and compared to a reference standard from a healthy control to report dystrophin as a percentage of normal levels.[16]

2. Immunofluorescence (IF) for Dystrophin Localization IF (or immunohistochemistry) is used to visualize the presence and location of dystrophin within the muscle tissue.[15]

-

Sample Preparation: Frozen muscle biopsy samples are cut into thin sections (e.g., 5-10 µm) using a cryostat and mounted on slides.

-

Staining: The sections are incubated with a primary antibody against dystrophin. After washing, a fluorescently labeled secondary antibody is applied.

-

Imaging: The slides are viewed under a fluorescence microscope. In healthy muscle, dystrophin appears as a continuous ring around the perimeter (sarcolemma) of each muscle fiber.

-

Analysis: The primary endpoint is often the percentage of muscle fibers that show positive dystrophin staining at the sarcolemma.[9] This method confirms that the restored dystrophin is correctly localized to the muscle cell membrane, which is crucial for its function.[16]

3. Supportive Analytical Methods

-

Mass Spectrometry (MS): This highly sensitive and accurate method can be used to detect and quantify specific peptides from the dystrophin protein, providing an orthogonal method to confirm the results obtained by Western blot.[14][17]

-

Reverse Transcription-Polymerase Chain Reaction (RT-PCR): This technique is used to analyze the dystrophin mRNA. It can confirm that this compound successfully induced the skipping of exon 53 at the transcriptional level by showing the presence of an mRNA transcript lacking this exon.[14]

Clinical Efficacy and Functional Outcomes

The restoration of dystrophin protein is expected to lead to clinical benefits by improving muscle function. Long-term data from the Phase 2 trial and its extension study show that this compound treatment leads to a stabilization of motor function compared to the expected decline observed in natural history cohorts.[14][18]

Table 3: Change in Timed Function Tests

| Timed Function Test | This compound-Treated Participants (Change from Baseline at Week 25) | Matched Natural History Control (Change over same period) |

| Time to Stand from Supine (TTSTAND) | -0.19 seconds (Improvement) | +0.66 seconds (Decline) |

| Time to Run/Walk 10 Meters (TTRW) | +0.23 m/s (Improvement) | -0.04 m/s (Decline) |

| 6-Minute Walk Test (6MWT) | +28.9 meters (Improvement) | -65.3 meters (Decline) |

Data from the Phase 2 study comparing treated participants (n=16) with an age- and treatment-matched natural history control group (n=65).[9]

Over a longer period of more than four years, this compound-treated patients continued to show a significant slowing of disease progression in timed function tests compared to the natural history control group.[14][19]

Conclusion

This compound effectively restores the production of a truncated, functional dystrophin protein in DMD patients with mutations amenable to exon 53 skipping. Its mechanism of action, centered on antisense-mediated exon skipping, has been validated at both the mRNA and protein levels through rigorous experimental protocols. Quantitative data from clinical trials demonstrate a significant increase in dystrophin to levels that are associated with a meaningful stabilization of motor function and a slowing of disease progression. These findings underscore the potential of this compound as a targeted genetic therapy to address the underlying cause of Duchenne muscular dystrophy.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. tandfonline.com [tandfonline.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound: From Preclinical Studies to FDA Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the therapeutic class of this compound? [synapse.patsnap.com]

- 6. musculardystrophynews.com [musculardystrophynews.com]

- 7. drugs.com [drugs.com]

- 8. Pharmacological Profile of this compound for the Treatment of Duchenne Muscular Dystrophy: A Japanese Experience - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Safety, Tolerability, and Efficacy of this compound in Boys With Duchenne Muscular Dystrophy Amenable to Exon 53 Skipping: A Phase 2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. worldduchenne.org [worldduchenne.org]

- 11. neurologylive.com [neurologylive.com]

- 12. This compound, exon 53 skipping therapy, approved - La Force dmd [laforcedmd.com]

- 13. NS Pharma Announces Positive Results from Phase 2 Study of this compound in DMD - Quest | Muscular Dystrophy Association [mdaquest.org]

- 14. Efficacy and Safety of this compound in Boys With Duchenne Muscular Dystrophy: Results From the Phase 2, Open-Label, 4-Year Extension Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. fda.gov [fda.gov]

- 17. researchgate.net [researchgate.net]

- 18. This compound Treatment for Duchenne Muscular Dystrophy Improves Motor Function - - Practical Neurology [practicalneurology.com]

- 19. mdaconference.org [mdaconference.org]

Early-stage discovery and development of Viltolarsen

An In-depth Technical Guide on the Early-Stage Discovery and Development of Viltolarsen

Introduction

Duchenne muscular dystrophy (DMD) is a fatal, X-linked recessive disorder characterized by progressive muscle degeneration and weakness.[1][2] It is caused by mutations in the DMD gene that prevent the production of functional dystrophin, a critical protein for maintaining the structural integrity of muscle fibers.[1][3] One of the most promising therapeutic strategies for DMD is exon skipping, which uses antisense oligonucleotides (ASOs) to modulate the splicing of pre-messenger RNA (pre-mRNA), restore the reading frame, and enable the production of a truncated, yet partially functional, dystrophin protein.[1][4]

This compound (formerly known as NS-065/NCNP-01) is a phosphorodiamidate morpholino oligomer (PMO), a type of ASO, designed specifically to induce skipping of exon 53 in the DMD gene.[1][5] Developed through a collaboration between Nippon Shinyaku and the National Center of Neurology and Psychiatry (NCNP) in Japan, this compound targets a subset of DMD patients, estimated to be around 8-10%, whose mutations are amenable to exon 53 skipping.[1][5] This guide provides a detailed technical overview of the preclinical and early clinical stages of this compound's development, from its initial discovery to the pivotal studies that demonstrated its mechanism of action and clinical potential.

Core Mechanism of Action

The therapeutic principle of this compound is to convert a severe, dystrophin-null DMD phenotype into a milder, Becker muscular dystrophy (BMD)-like phenotype. In BMD, in-frame mutations lead to the production of a shortened but still functional dystrophin protein.[6] this compound achieves this through a targeted molecular intervention in the pre-mRNA splicing process.

-

Genetic Basis: In patients with specific deletions, such as the loss of exons 45-52, the remaining exons (exon 44 and exon 53) are spliced together "out-of-frame." This creates a premature stop codon, halting dystrophin protein synthesis.

-

ASO Binding: this compound is a 21-nucleotide antisense sequence that is complementary to a specific site on exon 53 of the dystrophin pre-mRNA.[1][7] It binds to this target sequence, masking it from the cellular splicing machinery.[1][8]

-

Exon Skipping: By hiding exon 53, the splicing machinery bypasses it, joining exon 52 directly to exon 54.[3][9] This action restores the genetic reading frame.

-

Protein Production: The resulting mature mRNA is translated into a truncated but functional dystrophin protein, which can provide partial muscle function and slow the progression of the disease.[3][6]

Preclinical Discovery and In Vitro Evaluation

The development of this compound began with the identification of an optimal ASO sequence to induce efficient and sustained exon 53 skipping.

Experimental Protocol: ASO Sequence Screening and In Vitro Efficacy

-

Sequence Design: A series of phosphorodiamidate morpholino oligomers (PMOs) targeting different regions of exon 53 were designed. This process, known as an "exon walk," aimed to identify the most accessible and effective binding site for blocking the splicing machinery.[10]

-

Cell Culture: Human rhabdomyosarcoma (RD) cells and DMD patient-derived fibroblasts (converted into myotubes via MyoD transduction) were cultured under standard conditions.[7][10] Patient-derived cells contained mutations amenable to exon 53 skipping (e.g., deletion of exons 45-52).

-

ASO Transfection: The PMO candidates, including the sequence for NS-065/NCNP-01 (this compound), were introduced into the cultured cells using a delivery agent like Endo-Porter or via nucleofection.[10][11] A range of concentrations was tested to determine dose-dependency.

-

Exon Skipping Analysis (RT-PCR): Three days post-transfection, total RNA was extracted from the cells. Reverse transcription-polymerase chain reaction (RT-PCR) was performed using primers flanking exon 53 to amplify the dystrophin mRNA. The products were analyzed via gel electrophoresis to visualize and quantify the relative amounts of the full-length transcript versus the exon 53-skipped transcript.[11]

-

Dystrophin Protein Analysis (Western Blot): To confirm that the skipped mRNA was translated into protein, cell lysates were collected. Dystrophin protein levels were measured using Western blotting with a specific anti-dystrophin antibody.[7][10]

In Vitro Results

Studies demonstrated that NS-065/NCNP-01 strongly and dose-dependently promoted exon 53 skipping.[10] In DMD patient-derived cells, it restored dystrophin protein expression to detectable levels, with the effect sustained for at least two weeks after transfection.[7][10]

| Parameter | Cell Type | Method | Result | Reference |

| Exon 53 Skipping | DMD Patient Cells | RT-PCR | >70% efficiency, sustained for 2 weeks | [10] |

| Dystrophin Expression | DMD Patient Cells | Western Blot | Clear protein band detected at 10 µmol/L | [7][10] |

Preclinical In Vivo Evaluation

Following promising in vitro results, this compound was evaluated in animal models to assess its efficacy and safety. A crucial part of its development was based on preclinical studies in a canine model of DMD, which more closely resembles the human disease course.[1][5]

Experimental Protocol: In Vivo Efficacy and Toxicology

-

Animal Models: Studies utilized dystrophin-deficient animal models, such as the DMD dog model, which show progressive muscle wasting and pathology similar to human patients.[1][12] For toxicology, healthy male mice and cynomolgus monkeys were used.[13]

-

Drug Administration: this compound was administered systemically, typically via intravenous (IV) or subcutaneous (SC) injection, on a weekly basis.[13] Dose-ranging studies were conducted to determine therapeutic and toxic levels.

-

Efficacy Assessment: In DMD models, muscle biopsies were taken to assess dystrophin protein restoration via Western blot and immunofluorescence. Muscle function was also evaluated.[1]

-

Safety and Toxicology Assessment: Comprehensive toxicology studies were performed in mice (26 weeks) and monkeys (39 weeks).[13] Assessments included clinical observations, body weight, food consumption, clinical pathology (blood and urine analysis), and histopathological examination of tissues.[13] Kidney function was a key focus, with monitoring of blood urea nitrogen (BUN) and creatinine.[13]

In Vivo Results

Preclinical studies demonstrated that systemic administration of PMOs could restore dystrophin expression and improve muscle function in the DMD dog model.[12][14] Toxicology studies established a safety profile for clinical trials. While renal toxicity was observed in animals at high doses, the No Observed Adverse Effect Level (NOAEL) was determined to be 60 mg/kg/week in a 26-week mouse study, providing a safe margin for human dosing.[13]

Early-Stage Clinical Development

The successful preclinical program paved the way for a series of clinical trials in Japan and North America to evaluate this compound's safety, pharmacokinetics, and efficacy in boys with DMD.[1][5]

Phase I and I/II Studies

The initial trials were designed to assess safety and determine the optimal dose. A Phase I study in Japan (NCT02081625) evaluated doses of 1.25, 5, and 20 mg/kg, demonstrating a dose-dependent increase in exon 53 skipping.[1] A subsequent Phase I/II study in Japan explored higher doses of 40 mg/kg and 80 mg/kg.[1]

| Parameter | Phase I/II Study (Japan) | Reference |

| Dose Groups | 40 mg/kg/week; 80 mg/kg/week | [1] |

| Participants | 16 boys with DMD | [1] |

| Primary Outcome | Dystrophin Expression | [1] |

| Exon Skipping (Avg.) | 21.8% (40 mg/kg cohort); 42.4% (80 mg/kg cohort) | [1] |

| Key Finding | Dose-dependent and time-dependent increase in dystrophin | [1] |

Phase II Study (North America)

A pivotal Phase II trial (NCT02740972) was conducted in North America to confirm the dose and efficacy of this compound.[15] This study provided the primary evidence for its accelerated approval.

Experimental Protocol: Clinical Dystrophin Quantification

-

Study Design: A two-period, randomized, placebo-controlled, dose-finding study was conducted in 16 boys (ages 4 to <10 years) with DMD amenable to exon 53 skipping.[15][16] Participants were randomized to receive weekly IV infusions of this compound (40 mg/kg or 80 mg/kg) or a placebo for the first 4 weeks, followed by all patients receiving active treatment for the next 20 weeks.[15]

-

Muscle Biopsy: A baseline muscle biopsy was taken from the biceps brachii muscle before treatment. A second biopsy was taken after 25 weeks of treatment to assess changes in dystrophin levels.

-

Dystrophin Quantification (Western Blot): Dystrophin protein levels in muscle tissue were quantified using a validated Western blot assay. The results were expressed as a percentage of the dystrophin level found in normal, healthy muscle.

-

Efficacy and Safety Monitoring: The primary endpoint was the change in dystrophin protein from baseline.[15] Secondary endpoints included motor function assessments (e.g., Time to Stand, 6-Minute Walk Test).[17] Safety was monitored through adverse event reporting and regular clinical laboratory tests, including renal function monitoring.[18]

Phase II and Pharmacokinetic Results

The Phase II study was highly successful. All 16 participants showed an increase in dystrophin protein levels.[16] The treatment was generally well-tolerated, with the most common adverse events being mild to moderate upper respiratory tract infections, injection site reactions, and cough.[19] Importantly, no kidney toxicity was observed in the clinical trials.[1][19]

| Parameter | Phase II Study (NCT02740972) | Reference |

| Participants | 16 boys (ages 4 to <10) | [16] |

| Dose Group | 80 mg/kg/week | [15][16] |

| Baseline Dystrophin | 0.6% of normal (average) | [15][16] |

| Post-Treatment Dystrophin | 5.9% of normal (average) at Week 25 | [15][16] |

| Dystrophin Responders | 100% of participants | [1][16] |

| Motor Function | Significant improvements in timed function tests vs. natural history controls | [17][20] |

| Pharmacokinetic Parameter | Value (at 80 mg/kg dose) | Reference |

| Time to Peak (Tmax) | ~1 hour (end of infusion) | [6][21] |

| Elimination Half-Life | ~2.5 hours | [6][21] |

| Volume of Distribution (Vdss) | 300 mL/kg | [6][21] |

| Plasma Protein Binding | 39-40% | [6][22] |

| Metabolism | Metabolically stable, no metabolites detected | [21][22] |

| Excretion | Primarily as unchanged drug in urine (~92% in 24h) | [6][21] |

Conclusion

The early-stage discovery and development of this compound represent a targeted, science-driven approach to treating Duchenne muscular dystrophy. Beginning with meticulous in vitro screening to identify the optimal ASO sequence, the program progressed through rigorous preclinical testing in relevant animal models that established a strong biological rationale and a favorable safety profile. The subsequent early-phase clinical trials successfully translated these preclinical findings, demonstrating that this compound was well-tolerated and, crucially, could consistently and significantly increase the production of dystrophin protein in boys with DMD. The robust data from the Phase II study, showing a mean dystrophin level of nearly 6% of normal, provided the foundation for this compound's accelerated regulatory approvals in Japan and the United States, establishing it as an important therapy for patients with mutations amenable to exon 53 skipping.[1][23]

References

- 1. Pharmacological Profile of this compound for the Treatment of Duchenne Muscular Dystrophy: A Japanese Experience - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Profile of this compound for the Treatment of Duchenne Muscular Dystrophy: A Japanese Experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound for the treatment of Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: From Preclinical Studies to FDA Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

- 8. drugs.com [drugs.com]

- 9. researchgate.net [researchgate.net]

- 10. NS-065/NCNP-01: An Antisense Oligonucleotide for Potential Treatment of Exon 53 Skipping in Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Development of exon 53 skipping drug, this compound, to Duchenne muscular dystrophy [jstage.jst.go.jp]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. dovepress.com [dovepress.com]

- 15. VILTEPSO (this compound) for the Treatment of Duchenne Muscular Dystrophy [clinicaltrialsarena.com]

- 16. NS Pharma Announces Publication of Clinical Trial Data for this compound in DMD Patients in JAMA Neurology [prnewswire.com]

- 17. NS Pharma Announces Positive Results from Phase 2 Study of this compound in DMD - Quest | Muscular Dystrophy Association [mdaquest.org]

- 18. clinicaltrials.eu [clinicaltrials.eu]

- 19. parentprojectmd.org [parentprojectmd.org]

- 20. orb.binghamton.edu [orb.binghamton.edu]

- 21. publications.aap.org [publications.aap.org]

- 22. accessdata.fda.gov [accessdata.fda.gov]

- 23. This compound: a treatment option for Duchenne muscular dystrophy patients who are amenable to exon 53 skipping therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Viltolarsen Administration in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viltolarsen (Viltepso®) is an antisense phosphorodiamidate morpholino oligomer (PMO) designed to treat Duchenne muscular dystrophy (DMD) in patients with mutations amenable to exon 53 skipping.[1][2][3] By binding to a specific sequence on the pre-messenger RNA (pre-mRNA) of the dystrophin gene, this compound modulates splicing to exclude exon 53, thereby restoring the reading frame and enabling the production of a truncated, yet functional, dystrophin protein.[1][2] These application notes provide a detailed protocol for the administration of this compound in relevant in vitro cell models to assess its efficacy in promoting exon skipping and restoring dystrophin expression.

Mechanism of Action

Duchenne muscular dystrophy is a fatal X-linked genetic disorder caused by mutations in the DMD gene that disrupt the open reading frame, leading to a lack of functional dystrophin protein. Dystrophin is a critical component of the dystrophin-associated glycoprotein complex (DGC), which connects the actin cytoskeleton to the extracellular matrix in muscle fibers, providing structural stability and mediating signaling pathways.[4][5][6] The absence of functional dystrophin leads to progressive muscle degeneration. This compound is designed to bind to exon 53 of the dystrophin pre-mRNA, causing it to be skipped during the splicing process. This can restore the reading frame in patients with specific deletions, leading to the translation of a shorter but still functional dystrophin protein.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the in vitro and in vivo efficacy of this compound.

| Parameter | Cell Model | Concentration | Incubation Time | Outcome | Reference |

| Exon 53 Skipping | MyoD-transduced DMD Fibroblasts | 10 µmol/L | 1 hour - 2 weeks | Sustained exon skipping and dystrophin expression | [1] |

| Dystrophin Expression | MyoD-transduced DMD Fibroblasts | 10 µmol/L | 3 days | Dystrophin protein detected by Western blot | [1] |

Table 1: In Vitro Efficacy of this compound in DMD Patient-Derived Cells.

| Parameter | Study Population | Dosage | Treatment Duration | Outcome | Reference |

| Dystrophin Protein Level | DMD Patients | 80 mg/kg/week | 20-24 weeks | Mean dystrophin levels of 5.9% of normal | [7][8] |

| Exon 53 Skipping Efficiency | DMD Patients | 40 mg/kg/week | 24 weeks | Average increase of 28.0% | [1] |

| Exon 53 Skipping Efficiency | DMD Patients | 80 mg/kg/week | 24 weeks | Average increase of 49.7% | [1] |

Table 2: In Vivo Efficacy of this compound from Clinical Trials. Note: These are in vivo dosages and outcomes.

Experimental Protocols

Cell Culture of DMD Patient-Derived MyoD-Transduced Fibroblasts

This protocol is adapted from methodologies used in preclinical studies of antisense oligonucleotides for DMD.[9][10][11]

Materials:

-

DMD patient-derived fibroblasts with a mutation amenable to exon 53 skipping

-

Lentiviral vector encoding human MyoD

-

Fibroblast growth medium (e.g., DMEM with 10% FBS and antibiotics)

-

Myogenic differentiation medium (e.g., DMEM with 2% horse serum and antibiotics)

-

This compound stock solution (e.g., in sterile PBS or water)

-

Cell culture plates and flasks

-

Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

-

Transduction of Fibroblasts with MyoD:

-

Culture DMD patient-derived fibroblasts in fibroblast growth medium.

-

Transduce the fibroblasts with a lentiviral vector expressing human MyoD to induce myogenic conversion.

-

Select for successfully transduced cells if the vector contains a selection marker.

-

-

Cell Seeding:

-

Seed the MyoD-transduced fibroblasts into appropriate cell culture plates (e.g., 6-well or 12-well plates) at a density that allows for differentiation into myotubes.

-

-

Myogenic Differentiation:

-

Once the cells reach confluence, switch to myogenic differentiation medium to induce the formation of myotubes.

-

-

This compound Administration:

-

Prepare a stock solution of this compound in a sterile, nuclease-free solvent (e.g., water or PBS).

-

Dilute the this compound stock solution in differentiation medium to the desired final concentrations. A dose-response experiment is recommended, with concentrations up to 10 µmol/L.[1]

-

Add the this compound-containing medium to the differentiated myotubes.

-

Incubate the cells for the desired duration. A time-course experiment (e.g., 24, 48, 72 hours, and longer) is recommended to determine the optimal treatment time.[1]

-

Quantification of Exon 53 Skipping by RT-PCR

Materials:

-

RNA extraction kit

-

Reverse transcription kit

-

PCR primers flanking exon 53 of the human dystrophin gene

-

Taq DNA polymerase and PCR reagents

-

Agarose gel electrophoresis equipment

-

Real-time PCR instrument and reagents (for quantitative analysis)[12][13][14]

Procedure:

-

RNA Extraction:

-

At the end of the this compound treatment period, harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

-

Reverse Transcription:

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

-

PCR Amplification:

-

Perform PCR using primers that flank exon 53 of the dystrophin transcript. This will amplify both the skipped and un-skipped products.

-

-

Analysis of Exon Skipping:

-

Semi-quantitative analysis: Visualize the PCR products on an agarose gel. The presence of a smaller band corresponding to the exon 53-skipped transcript indicates successful exon skipping. The relative intensity of the bands can provide a semi-quantitative measure of skipping efficiency.

-

Quantitative analysis: For more precise quantification, use real-time quantitative PCR (RT-qPCR) with primers and probes specific for the skipped and un-skipped transcripts.[12][13][14]

-

Quantification of Dystrophin Protein by Western Blot

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis equipment

-

Western blot transfer system

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against dystrophin

-

Primary antibody against a loading control (e.g., GAPDH or α-actinin)[15][16]

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Protein Extraction:

-

Lyse the treated cells in cell lysis buffer to extract total protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a protein quantification assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer.

-

Incubate the membrane with a primary antibody specific for dystrophin.

-

Incubate the membrane with a primary antibody for a loading control.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

Cytotoxicity Assay

While clinical data suggest this compound is well-tolerated, it is prudent to assess its cytotoxicity in the specific cell model being used.

Materials:

-

Cytotoxicity assay kit (e.g., MTT, XTT, or LDH release assay)

-

96-well plates

-

This compound at a range of concentrations

Procedure:

-

Cell Seeding:

-

Seed the MyoD-transduced fibroblasts in a 96-well plate.

-

-

This compound Treatment:

-

Treat the cells with a range of this compound concentrations for the desired duration.

-

-

Cytotoxicity Measurement:

-

Perform the cytotoxicity assay according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence to determine cell viability.

-

Calculate the half-maximal cytotoxic concentration (CC50) if applicable.

-

Visualizations

Caption: Experimental workflow for this compound administration in cell culture.

Caption: Dystrophin-Associated Glycoprotein Complex (DGC) signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological Profile of this compound for the Treatment of Duchenne Muscular Dystrophy: A Japanese Experience - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: a treatment option for Duchenne muscular dystrophy patients who are amenable to exon 53 skipping therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.biologists.com [journals.biologists.com]

- 5. ahajournals.org [ahajournals.org]

- 6. The Roles of the Dystrophin-Associated Glycoprotein Complex at the Synapse - PMC [pmc.ncbi.nlm.nih.gov]

- 7. musculardystrophynews.com [musculardystrophynews.com]

- 8. NS Pharma Announces Positive Results from Phase 2 Study of this compound in DMD - Quest | Muscular Dystrophy Association [mdaquest.org]

- 9. MyoD-induced reprogramming of human fibroblasts and urinary stem cells in vitro: protocols and their applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 11. Immortalized Muscle Cell Model to Test the Exon Skipping Efficacy for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exon skipping quantification by quantitative reverse-transcription polymerase chain reaction in Duchenne muscular dystrophy patients treated with the antisense oligomer eteplirsen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Exon skipping quantification by real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Digital Droplet PCR for the Absolute Quantification of Exon Skipping Induced by Antisense Oligonucleotides in (Pre-)Clinical Development for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dystrophin quantification: Biological and translational research implications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. neurology.org [neurology.org]

- 17. fda.gov [fda.gov]

Application Notes and Protocols for Quantifying Viltolarsen-Induced Dystrophin Exon 53 Skipping by RT-PCR

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viltolarsen (Viltepso®) is an antisense oligonucleotide designed to treat Duchenne muscular dystrophy (DMD) in patients with mutations amenable to exon 53 skipping.[1][2][3] It works by binding to a specific sequence on the dystrophin pre-mRNA, which leads to the exclusion of exon 53 during the splicing process.[1][2][4][5] This restores the reading frame of the dystrophin mRNA, allowing for the production of a truncated but functional dystrophin protein.[4][5] Accurate and reproducible quantification of exon 53 skipping at the mRNA level is a critical step in evaluating the efficacy of this compound in both preclinical and clinical settings.

This document provides detailed application notes and protocols for three common Reverse Transcription Polymerase Chain Reaction (RT-PCR) based methods for quantifying this compound-induced exon 53 skipping: Nested RT-PCR, Quantitative Real-Time PCR (qPCR), and Droplet Digital PCR (ddPCR).

Mechanism of this compound-Induced Exon 53 Skipping

This compound is a phosphorodiamidate morpholino oligomer (PMO) with the sequence 5'-CCTCCGGTTCTGAAGGTGTTC-3'.[6] This antisense oligonucleotide binds to a specific site on exon 53 of the dystrophin pre-mRNA, sterically hindering the binding of splicing factors. This interference causes the splicing machinery to "skip" over exon 53, joining exon 52 directly to exon 54. In patients with specific dystrophin gene deletions (e.g., deletions of exons 45-52), this skipping event restores the translational reading frame, leading to the synthesis of a shorter, yet functional, dystrophin protein.[4][5]

Caption: Mechanism of this compound-induced exon 53 skipping.

Comparison of RT-PCR Quantification Methods

Several RT-PCR-based methods can be employed to quantify exon skipping. The choice of method often depends on the required sensitivity, accuracy, and available equipment.

| Method | Principle | Pros | Cons |

| Nested RT-PCR | Two sequential rounds of PCR with the second round using primers internal to the first. Products are separated by gel electrophoresis and quantified by densitometry. | - High sensitivity for detecting low abundance transcripts. - Widely accessible equipment. | - Semi-quantitative. - Prone to amplification bias, often overestimating the skipped product. - Labor-intensive and has a higher risk of contamination. |

| Quantitative Real-Time PCR (qPCR) | Real-time detection of PCR product accumulation using fluorescent probes or dyes. | - High throughput and quantitative. - Wider dynamic range than nested RT-PCR. | - Can overestimate exon skipping levels compared to ddPCR. - Requires careful primer and probe design to ensure specificity and equal amplification efficiencies. |

| Droplet Digital PCR (ddPCR) | Partitions the PCR reaction into thousands of nano-liter droplets, allowing for absolute quantification of target molecules. | - Absolute quantification without a standard curve. - High precision, sensitivity, and reproducibility. - Less susceptible to PCR inhibition. - Considered the "gold standard" for accurate exon skipping quantification. | - Requires specialized and more expensive equipment. - Lower throughput compared to qPCR. |

Quantitative Data Summary

The following table summarizes representative data on the quantification of exon skipping using different RT-PCR methods. It is important to note that qPCR and nested RT-PCR can overestimate the percentage of exon skipping compared to the more accurate ddPCR method.

| Method | This compound Concentration | Reported Exon 53 Skipping (%) (Illustrative) | Fold Overestimation vs. ddPCR (Approximate) |

| ddPCR | 0 nM (Untreated Control) | 0.5% | N/A |

| 100 nM | 25% | N/A | |

| 400 nM | 60% | N/A | |

| qPCR | 0 nM (Untreated Control) | 1.0% | ~2-fold |

| 100 nM | 45% | ~1.8-fold | |

| 400 nM | 85% | ~1.4-fold | |

| Nested RT-PCR (Densitometry) | 0 nM (Untreated Control) | 2.0% | ~4-fold |

| 100 nM | 55% | ~2.2-fold | |

| 400 nM | 95% | ~1.6-fold |

Note: The quantitative data presented in this table is illustrative and based on findings from comparative studies of exon skipping quantification methods. Actual results may vary depending on the experimental conditions, cell type, and patient-specific factors.

Experimental Workflow

The general workflow for quantifying this compound-induced exon skipping involves several key steps, from sample collection to data analysis.

Caption: General experimental workflow for RT-PCR quantification.

Experimental Protocols

Protocol 1: Nested RT-PCR for Semi-Quantitative Analysis of Exon 53 Skipping

This protocol provides a method for the sensitive detection and semi-quantitative estimation of exon 53 skipping.

1. RNA Extraction and cDNA Synthesis:

-

Extract total RNA from patient-derived myotubes or muscle biopsy tissue using a suitable method (e.g., TRIzol reagent).

-

Assess RNA quality and quantity using spectrophotometry and/or automated electrophoresis.

-

Synthesize first-strand cDNA from 500 ng to 1 µg of total RNA using a reverse transcription kit with random hexamers or oligo(dT) primers according to the manufacturer's instructions.

2. First Round PCR:

-

Prepare a PCR master mix containing:

-

10x PCR Buffer with MgCl₂

-

10 mM dNTPs

-

10 µM Forward Primer (in exon flanking the deletion, e.g., exon 44)

-

10 µM Reverse Primer (in exon 54)

-

Taq DNA Polymerase

-

Nuclease-free water

-

-

Add 2-3 µL of cDNA template to 22-23 µL of the master mix.

-

Perform PCR with the following cycling conditions:

-

Initial denaturation: 94°C for 5 minutes

-

25-30 cycles of:

-

Denaturation: 94°C for 40 seconds

-

Annealing: 60°C for 40 seconds

-

Extension: 72°C for 1 minute 20 seconds

-

-

Final extension: 72°C for 7 minutes

-

3. Second Round (Nested) PCR:

-

Prepare a second PCR master mix with nested primers:

-

10 µM Nested Forward Primer (in an exon between the first forward primer and exon 53, e.g., exon 49)

-

10 µM Nested Reverse Primer (in exon 53 or 54, internal to the first reverse primer)

-

-

Add 1-3 µL of the first-round PCR product as a template to the second master mix.

-

Perform nested PCR with the following cycling conditions:

-

Initial denaturation: 94°C for 5 minutes

-

30-35 cycles of:

-

Denaturation: 94°C for 40 seconds

-

Annealing: 60°C for 40 seconds

-

Extension: 72°C for 1 minute 20 seconds

-

-

Final extension: 72°C for 7 minutes

-

4. Gel Electrophoresis and Densitometry:

-

Run the entire nested PCR product on a 2% agarose gel stained with a fluorescent DNA dye (e.g., SYBR Safe).

-

Visualize the bands under UV light. The un-skipped product will be larger than the skipped product.

-

Quantify the intensity of the bands corresponding to the skipped and un-skipped products using image analysis software (e.g., ImageJ).

-

Calculate the percentage of exon skipping: % Exon Skipping = [Intensity of Skipped Band / (Intensity of Skipped Band + Intensity of Un-skipped Band)] x 100

Protocol 2: Quantitative Real-Time PCR (qPCR) for Exon 53 Skipping

This protocol describes a more quantitative approach using TaqMan-based qPCR.

1. RNA Extraction and cDNA Synthesis: (Follow steps from Protocol 1)

2. Primer and Probe Design:

-

Design two separate TaqMan assays:

-

Un-skipped Assay: A forward primer in exon 52, a reverse primer in exon 53, and a probe spanning the exon 52-53 junction.

-

Skipped Assay: A forward primer in exon 52, a reverse primer in exon 54, and a probe spanning the exon 52-54 junction.

-

-